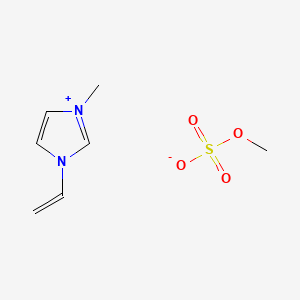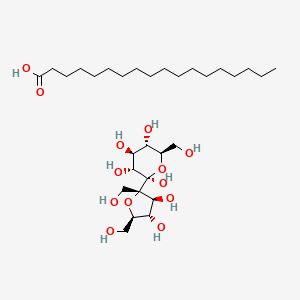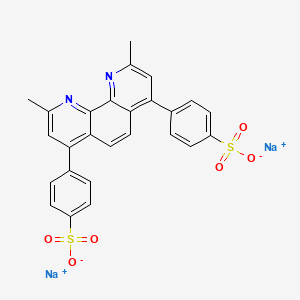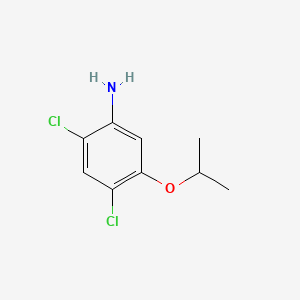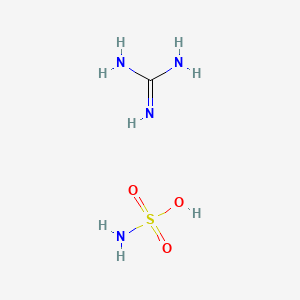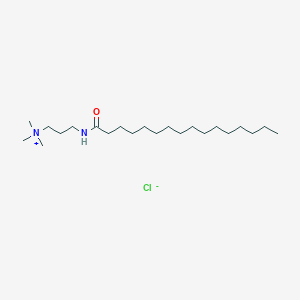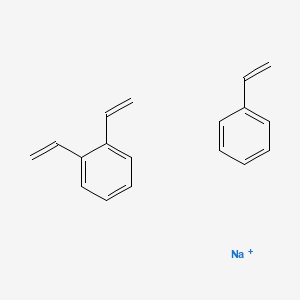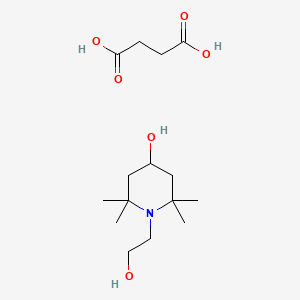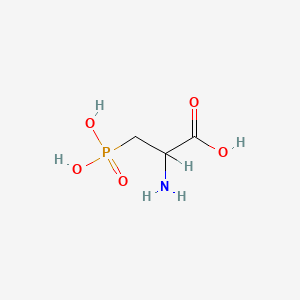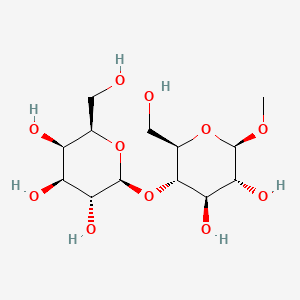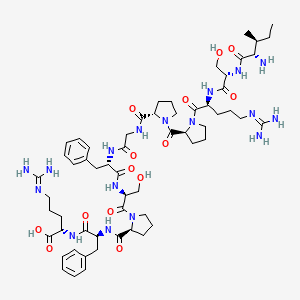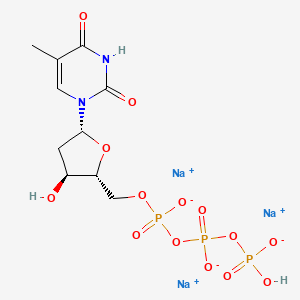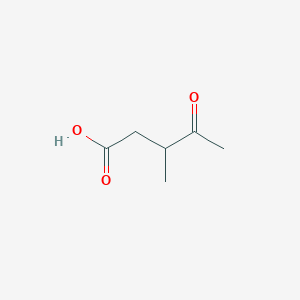
3-Methyl-4-oxopentanoic acid
説明
3-Methyl-4-oxopentanoic acid, also known as Pentanoic acid, 3-methyl-4-oxo-, is an organic compound with the formula C6H10O3 . It is also referred to as Levulinic acid, 3-methyl; 3-Methyllevulinic acid .
Molecular Structure Analysis
The molecular structure of 3-Methyl-4-oxopentanoic acid is represented by the formula C6H10O3 . The IUPAC Standard InChI is InChI=1S/C6H10O3/c1-4(5(2)7)3-6(8)9/h4H,3H2,1-2H3, (H,8,9) .Physical And Chemical Properties Analysis
The molecular weight of 3-Methyl-4-oxopentanoic acid is 130.1418 . Further physical and chemical properties are not detailed in the search results.科学的研究の応用
Crystal Structure and Hydrogen Bond Interactions
A study by Hachuła et al. (2013) elucidated the crystal structure of levulinic acid, highlighting its planarity and the interactions between molecules through hydrogen bonds. These bonds form chains along specific axes, contributing to our understanding of molecular arrangements and interactions in crystalline forms (Hachuła et al., 2013).
Mass Spectrometry and Fragmentation Mechanisms
Kanawati et al. (2008) characterized 3-methyl-4-oxopentanoic acid using electrospray ionization mass spectrometry. Their work provided insights into the compound's gas-phase ion fragmentation mechanisms, elucidating pathways for CO2 ejection and other molecular changes upon collision-induced dissociation. This research is crucial for understanding the behavior of small organic molecules in mass spectrometry, aiding in the identification and analysis of various compounds (Kanawati et al., 2008).
Atmospheric Chemistry and SOA Tracers
The role of levulinic acid derivatives in atmospheric chemistry was investigated by Al-Naiema and Stone (2017). They studied the products of secondary organic aerosol (SOA) from aromatic volatile organic compounds, including 3-methyl-4-oxopentanoic acid derivatives. This research highlighted the potential of these compounds as tracers for anthropogenic SOA, contributing to our understanding of atmospheric pollution and its sources (Al-Naiema & Stone, 2017).
Synthesis of Derivatives
Yuan (2006) reported on the synthesis of 5-amino-4-oxopentanoic acid hydrochloride from levulinic acid. This work is significant for the development of new synthetic routes and the production of valuable chemical intermediates derived from levulinic acid (Yuan, 2006).
Extraction and Equilibrium Studies
Kumar et al. (2015) explored the reactive extraction of 4-oxopentanoic acid using N,N-dioctyloctan-1-amine in various diluents. Their equilibrium study sheds light on the efficiency of acid recovery from aqueous solutions, presenting valuable data for the separation processes in chemical engineering (Kumar et al., 2015).
Safety And Hazards
特性
IUPAC Name |
3-methyl-4-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-4(5(2)7)3-6(8)9/h4H,3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIWUVRBASXMGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90289185 | |
| Record name | 3-Methyl-4-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-oxopentanoic acid | |
CAS RN |
6628-79-1 | |
| Record name | 6628-79-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59715 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methyl-4-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | beta-Methyllevulinic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



